molecular formula C12H11NO3S B12580744 5-Amino-2-phenylbenzenesulfonic acid CAS No. 340700-78-9

5-Amino-2-phenylbenzenesulfonic acid

Cat. No.: B12580744
CAS No.: 340700-78-9
M. Wt: 249.29 g/mol
InChI Key: ZOLJXDULZMFOII-UHFFFAOYSA-N
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Description

5-Amino-2-phenylbenzenesulfonic acid is an organic compound with the molecular formula C12H11NO3S. It is a derivative of benzenesulfonic acid, where an amino group and a phenyl group are substituted at the 5th and 2nd positions, respectively. This compound is known for its applications in the synthesis of dyes and pigments, as well as its role in various chemical reactions due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenylbenzenesulfonic acid typically involves the sulfonation of 2-phenylaniline followed by nitration and subsequent reduction. The reaction conditions often require the use of concentrated sulfuric acid for sulfonation, followed by nitration using a mixture of nitric and sulfuric acids. The nitro compound is then reduced to the amino derivative using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and reaction times to ensure high yields and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aromatic compounds .

Scientific Research Applications

5-Amino-2-phenylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-phenylbenzenesulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-phenylbenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

340700-78-9

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

5-amino-2-phenylbenzenesulfonic acid

InChI

InChI=1S/C12H11NO3S/c13-10-6-7-11(9-4-2-1-3-5-9)12(8-10)17(14,15)16/h1-8H,13H2,(H,14,15,16)

InChI Key

ZOLJXDULZMFOII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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